5-(Benzyloxy)-1H-benzo[d]imidazole
Overview
Description
5-(Benzyloxy)-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core substituted with a benzyloxy group at the 5-position. Benzimidazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The benzyloxy group enhances the compound’s lipophilicity, potentially improving its interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Benzyloxy)-1H-benzo[d]imidazole typically involves the condensation of o-phenylenediamine with benzyloxy-substituted aldehydes or ketones. One common method includes the following steps:
Condensation Reaction: o-Phenylenediamine reacts with benzyloxy-substituted aldehyde in the presence of an acid catalyst, such as hydrochloric acid, to form the intermediate Schiff base.
Cyclization: The Schiff base undergoes cyclization under reflux conditions to yield this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors and automated systems to ensure consistent quality and yield.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, to form corresponding benzimidazole N-oxides.
Reduction: Reduction of the benzyloxy group can be achieved using hydrogenation catalysts such as palladium on carbon.
Substitution: The benzyloxy group can be substituted with other functional groups through nucleophilic substitution reactions, using reagents like sodium hydride and alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Palladium on carbon, hydrogen gas.
Substitution: Sodium hydride, alkyl halides.
Major Products Formed:
Oxidation: Benzimidazole N-oxides.
Reduction: Benzimidazole derivatives with reduced benzyloxy groups.
Substitution: Various substituted benzimidazole derivatives.
Scientific Research Applications
5-(Benzyloxy)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and as a precursor for various chemical syntheses.
Mechanism of Action
The mechanism of action of 5-(Benzyloxy)-1H-benzo[d]imidazole involves its interaction with specific molecular targets, such as enzymes and receptors. The benzyloxy group enhances its binding affinity to these targets, potentially inhibiting their activity. This inhibition can disrupt various biological pathways, leading to its observed biological effects.
Comparison with Similar Compounds
Benzimidazole: The parent compound without the benzyloxy substitution.
2-Phenylbenzimidazole: A similar compound with a phenyl group instead of a benzyloxy group.
5-Methylbenzimidazole: A compound with a methyl group at the 5-position instead of a benzyloxy group.
Comparison:
Uniqueness: The presence of the benzyloxy group in 5-(Benzyloxy)-1H-benzo[d]imidazole enhances its lipophilicity and potentially its biological activity compared to its parent compound, benzimidazole.
Biological Activity: The benzyloxy group may improve the compound’s ability to interact with biological targets, making it more effective in certain applications compared to similar compounds without this substitution.
Properties
IUPAC Name |
6-phenylmethoxy-1H-benzimidazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-4-11(5-3-1)9-17-12-6-7-13-14(8-12)16-10-15-13/h1-8,10H,9H2,(H,15,16) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLLJHBKZAXJEIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CN3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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